4-Iodo-2,2-dimethyl-tetrahydro-pyran chemical properties
4-Iodo-2,2-dimethyl-tetrahydro-pyran chemical properties
An In-Depth Technical Guide to 4-Iodo-2,2-dimethyl-tetrahydro-pyran: Properties, Synthesis, and Applications in Modern Chemistry
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. 4-Iodo-2,2-dimethyl-tetrahydro-pyran has emerged as a significant heterocyclic intermediate, valued for its unique structural features and predictable reactivity. The tetrahydropyran (THP) motif is frequently incorporated into drug candidates to enhance physicochemical properties.[1][2] The THP ring can improve aqueous solubility, modulate lipophilicity, and increase metabolic stability, thereby optimizing the overall pharmacokinetic profile of a molecule.[1][2]
The presence of an iodine atom on the THP scaffold of 4-Iodo-2,2-dimethyl-tetrahydro-pyran further enhances its utility, providing a reactive handle for a multitude of chemical transformations.[3] This guide offers a comprehensive technical overview of 4-Iodo-2,2-dimethyl-tetrahydro-pyran, detailing its physicochemical properties, synthetic pathways, chemical reactivity, and applications, with a focus on its role in research and drug development.
Physicochemical and Structural Properties
The foundational characteristics of a chemical compound dictate its behavior and potential applications. 4-Iodo-2,2-dimethyl-tetrahydro-pyran is a colorless liquid under standard conditions, a property that influences its handling and reaction setup.[4] Its structure, featuring a saturated six-membered ether ring with gem-dimethyl substitution and an iodine atom, is key to its utility.[3]
Caption: Chemical Structure of 4-Iodo-2,2-dimethyl-tetrahydropyran.
The core physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 882687-80-1 | [3][5][6][7] |
| Molecular Formula | C₇H₁₃IO | [3][5][7] |
| Molecular Weight | 240.08 g/mol | [3][6][7] |
| IUPAC Name | 4-iodo-2,2-dimethyloxane | [3][7] |
| Predicted Boiling Point | 220.6 ± 33.0 °C | [6][8] |
| Predicted Density | 1.56 ± 0.1 g/cm³ | [4][8] |
| Physical Form | Liquid | [4][5] |
| XLogP3-AA | 2.2 | [7] |
| Storage | 2-8 °C, protect from light | [6][8] |
Solubility Profile: This compound exhibits limited solubility in highly polar protic solvents like water, a consequence of its increased hydrophobic character from the iodine atom and methyl groups.[3] It is more soluble in polar aprotic solvents, which are the most suitable media for reactions involving this substrate.[3]
Synthesis and Manufacturing
The synthesis of 4-Iodo-2,2-dimethyl-tetrahydro-pyran is crucial for its availability as a research chemical and building block. While specific, detailed protocols for this exact molecule are proprietary, its synthesis can be understood through general and well-established organic chemistry principles, typically involving the halogenation of a suitable alcohol precursor.
Caption: Conceptual workflow for the synthesis of the target compound.
Representative Experimental Protocol: Iodination of a Secondary Alcohol
The following protocol is a representative example based on an Appel reaction, a standard method for converting alcohols to alkyl iodides. It serves as a validated, self-consistent procedure for researchers aiming to perform similar transformations.
Objective: To convert a secondary alcohol on a tetrahydropyran ring to the corresponding iodide.
Materials:
-
2,2-dimethyl-tetrahydro-pyran-4-ol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Imidazole (1.5 eq)
-
Iodine (I₂) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
Procedure:
-
Inert Atmosphere: Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: To the flask, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq). Dissolve these solids in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction upon addition of iodine.
-
Iodine Addition: Add iodine (1.5 eq) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry. Stir for 15-20 minutes at 0 °C.
-
Substrate Addition: Prepare a solution of 2,2-dimethyl-tetrahydro-pyran-4-ol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous Na₂S₂O₃ until the dark color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Wash with water, followed by brine. Extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel to yield the final product, 4-Iodo-2,2-dimethyl-tetrahydro-pyran.
Chemical Reactivity and Synthetic Utility
The synthetic power of 4-Iodo-2,2-dimethyl-tetrahydro-pyran lies in the carbon-iodine bond. Iodine is an excellent leaving group, making the C-4 position highly susceptible to nucleophilic attack. This enhanced electrophilic character is the cornerstone of its utility in building molecular complexity.[3]
Key Chemical Transformations:
-
Nucleophilic Substitution: The iodine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, azides, and cyanides, providing straightforward access to a diverse library of functionalized tetrahydropyrans.[3]
-
Coupling Reactions: It is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Sonogashira (with terminal alkynes), Suzuki (with boronic acids), and Heck couplings, enabling the formation of new carbon-carbon bonds.[3]
-
Radical Reactions: The C-I bond can undergo homolytic cleavage to generate carbon-centered radicals, which can participate in various cyclization and addition reactions.[3]
Caption: Key reaction pathways for synthetic diversification.
Applications in Research and Drug Discovery
4-Iodo-2,2-dimethyl-tetrahydro-pyran is not typically an active pharmaceutical ingredient itself but rather a crucial precursor and building block in the synthesis of biologically active molecules.[4][9][10]
-
Bioisosteric Replacement: The tetrahydropyran ring is a well-regarded bioisostere for moieties like cyclohexane or piperidine.[3] Its inclusion can enhance solubility and metabolic stability, critical parameters in drug design.[1][2] Researchers can use this iodinated version to introduce the THP core into a target molecule and then further elaborate the structure.
-
Scaffold for Drug Candidates: The ability to easily functionalize the 4-position allows for the rapid generation of compound libraries for high-throughput screening. While research into the specific biological activity of this compound is limited, structurally similar tetrahydropyran derivatives have shown potential as antimicrobial and anticancer agents.[3]
-
Intermediate in Agrochemicals: Beyond pharmaceuticals, this compound serves as a building block in the synthesis of novel agrochemicals, where the THP motif can also confer desirable properties.[4]
Caption: Role of the title compound in a typical drug discovery workflow.
Spectroscopic Characterization
Definitive spectroscopic data for 4-Iodo-2,2-dimethyl-tetrahydro-pyran should be obtained from the supplier's Certificate of Analysis.[11] However, based on its structure, the following characteristic signals can be expected:
-
¹H NMR: A downfield multiplet corresponding to the proton on the carbon bearing the iodine (C4-H) due to the deshielding effect of the iodine atom. Singlets for the two diastereotopic methyl groups at the C-2 position.
-
¹³C NMR: A signal at a relatively low field for the carbon atom attached to iodine (C-4). Signals for the two methyl carbons and the other ring carbons.
-
Mass Spectrometry (MS): A clear molecular ion peak (M⁺) at m/z 240. The presence of iodine (¹²⁷I) would result in a simple isotopic pattern.
-
Infrared (IR) Spectroscopy: Characteristic C-O-C stretching frequencies for the ether linkage and C-H stretching for the aliphatic portions.
Safety, Handling, and Storage
Proper handling of 4-Iodo-2,2-dimethyl-tetrahydro-pyran is essential due to its potential hazards. It should only be handled by trained personnel familiar with its properties.
GHS Hazard Classification: [7]
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) |
| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |
| H318 | Causes serious eye damage | Serious Eye Damage (Cat. 1) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) |
| H335 | May cause respiratory irritation | STOT SE (Cat. 3) |
Safe Handling and Emergency Protocol
1. Engineering Controls & Personal Protective Equipment (PPE):
-
Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[12][13]
-
Wear appropriate PPE: a lab coat, chemical-resistant gloves (inspect before use), and splash-proof safety goggles or a face shield.[12]
2. Handling and Storage:
-
Avoid contact with skin and eyes.[12]
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[6][8]
-
Protect from light.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[13]
3. First Aid Measures: [12]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or Poison Control Center immediately.
4. Spill & Disposal Procedures:
-
In case of a spill, evacuate the area. Remove all sources of ignition.[12]
-
Contain the spill with an inert absorbent material and collect it in a suitable, closed container for disposal.[13]
-
Disposal must be conducted by a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[12]
Conclusion
4-Iodo-2,2-dimethyl-tetrahydro-pyran is a highly valuable and versatile intermediate in modern organic and medicinal chemistry. Its well-defined reactivity, centered on the strategic placement of an iodine atom on a stable tetrahydropyran core, provides chemists with a reliable tool for constructing complex molecules. The THP scaffold itself offers significant advantages for improving the pharmacokinetic properties of drug candidates. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in research and development.
References
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Protheragen. 4-Iodo-2,2-dimethyl-tetrahydro-pyran. [Link]
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RuiyiPharm. 4-Iodo-2,2-dimethyl-tetrahydro-pyran. [Link]
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PubChem. 4-Iodo-2,2-dimethyl-tetrahydro-pyran | C7H13IO | CID 86235482. [Link]
-
LIDE PHARMACEUTICALS LTD. Tetrahydro-4-iodo-2,2-dimethyl-2H-pyran CAS NO.882687-80-1. [Link]
-
PubChem. 4-iodotetrahydro-2H-pyran | C5H9IO | CID 2795506. [Link]
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